4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
Description
Properties
CAS No. |
767310-69-0 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-11-9-16(10-12-17)19(24)20-14-18(23)22-21-13-5-8-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,20,24)(H,22,23)/b8-5+,21-13+ |
InChI Key |
YQXGAOKCMZOVDM-QRJSFIJRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. Subsequent cyclization with an appropriate aldehyde yields the final product.
Reaction Conditions::- Cyclization occurs with an aldehyde (e.g., benzaldehyde or cinnamaldehyde ).
4-Methoxybenzoyl chloride: reacts with in anhydrous solvent (e.g., dichloromethane or ethanol).
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions, potentially yielding various derivatives.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Reacts with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Nucleophilic substitution using or .
Major Products:: The major products depend on the specific reaction conditions and substituents used.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth and inflammation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several derivatives, differing primarily in substituent positions, electronic effects, and side-chain conformations. Below is a comparative analysis of key analogs:
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
- Target compound: Expected C=O stretches at ~1660–1680 cm⁻¹ (amide and hydrazino carbonyls) and NH stretches at ~3150–3319 cm⁻¹ .
- 4-Chloro analog () : Similar carbonyl peaks but with altered absorption due to Cl’s inductive effect.
- 4-Nitro analog () : C=O absorption shifts to higher frequencies (~1680–1700 cm⁻¹) due to nitro’s electron-withdrawing nature.
Nuclear Magnetic Resonance (NMR)
Biological Activity
4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group, a hydrazine moiety, and an amide linkage. Its molecular formula is , with a molecular weight of approximately 358.41 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models. Its mechanism involves the induction of apoptosis in malignant cells.
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, including inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine synthesis.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).
- Enzyme Modulation : By inhibiting IMPDH, the compound disrupts nucleotide synthesis, which is critical for cell proliferation and survival.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects :
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 (Control) | 100 | 5 |
| 10 | 75 | 15 |
| 25 | 50 | 30 |
| 50 | 20 | 60 |
- Antimicrobial Activity Assessment :
- In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. Optimization Parameters :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, EtOH, 80°C, 3h | 72 | >95% | |
| Benzamide coupling | DCC/DMAP, DCM, RT, 12h | 68 | 98% |
Which characterization techniques are critical for confirming structural integrity and purity?
Basic
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 409.2) .
- HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., propenylidene protons) .
How can mechanistic studies elucidate the hydrazone formation pathway?
Q. Advanced
Kinetic analysis : Monitor reaction progress via in situ IR to track carbonyl disappearance (e.g., 1700 cm⁻¹ reduction) .
Isotopic labeling : Introduce ¹⁵N-labeled hydrazine to trace nitrogen incorporation using MS .
Computational modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies .
Key Finding : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, accelerating hydrazone formation .
What experimental designs are recommended for evaluating biological activity?
Q. Advanced
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported .
- Cytotoxicity screening : MTT assay on HEK-293 cells, using IC₅₀ thresholds (<50 µM for hit selection) .
- Target engagement : SPR or ITC to measure binding affinity (e.g., to kinase enzymes like EGFR) .
Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 replicates .
How can computational methods complement experimental data in target interaction studies?
Q. Advanced
Molecular docking (AutoDock Vina) : Predict binding poses with proteins (e.g., COX-2, PDB ID 5KIR) .
MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity .
Case Study : Docking revealed hydrogen bonding between the benzamide carbonyl and Arg120 in COX-2, explaining anti-inflammatory activity .
What are common impurities in synthesis, and how are they addressed?
Q. Basic
- By-products : Unreacted hydrazine (detected via TLC, Rf 0.1–0.3) or oxidized propenylidene derivatives .
- Mitigation :
- Recrystallization : Remove polar impurities using methanol .
- HPLC-DAD : Quantify impurities (<0.5%) with a C18 column (λ = 254 nm) .
Q. Table 2: Impurity Profile
| Impurity | Source | Removal Method |
|---|---|---|
| Hydrazine adducts | Incomplete reaction | Extended reflux (6h) |
| Oxidized derivatives | Air exposure | Nitrogen atmosphere during synthesis |
What challenges arise in crystallizing this compound for X-ray studies, and how is SHELX employed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
